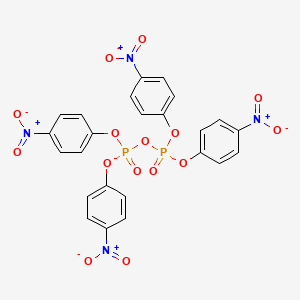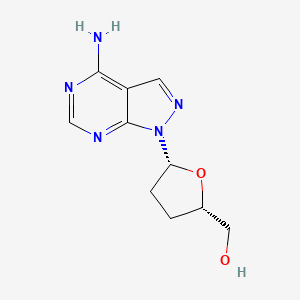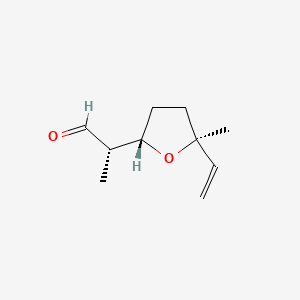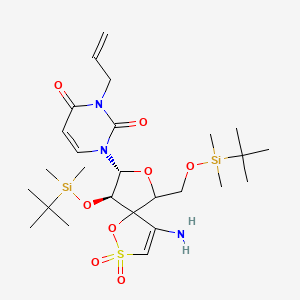
Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate is a chemical compound with the molecular formula C24H16N4O15P2 and a molecular weight of 662.35 g/mol This compound is characterized by the presence of four hydroxy(oxido)amino groups attached to phenyl rings, which are further linked to a diphosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to hydroxy(oxido)amino groups.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and iron (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of tetrakis(4-nitrophenyl) diphosphate.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate involves its interaction with specific molecular targets. The hydroxy(oxido)amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or modulation of their activity. The diphosphate moiety can also participate in coordination with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(4-nitrophenyl) diphosphate
- Tetrakis(4-aminophenyl) diphosphate
- Tetrakis(4-hydroxyphenyl) diphosphate
Uniqueness
Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate is unique due to the presence of hydroxy(oxido)amino groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
52625-61-3 |
|---|---|
Molekularformel |
C24H16N4O15P2 |
Molekulargewicht |
662.3 g/mol |
IUPAC-Name |
bis(4-nitrophenoxy)phosphoryl bis(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C24H16N4O15P2/c29-25(30)17-1-9-21(10-2-17)39-44(37,40-22-11-3-18(4-12-22)26(31)32)43-45(38,41-23-13-5-19(6-14-23)27(33)34)42-24-15-7-20(8-16-24)28(35)36/h1-16H |
InChI-Schlüssel |
IYTZBDDDAQHMBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)











